
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (MPPC) is an organic compound derived from the pyrazole family of heterocyclic compounds, which has been studied for its potential applications in scientific research. MPPC is a colorless, crystalline solid that has been used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals. Its unique properties, such as its low volatility, low toxicity, and high solubility in water, make it an attractive compound for use in laboratory experiments.
科学的研究の応用
Heterocyclic Compound Synthesis
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of heterocyclic compounds, highlighting its versatility and importance in organic chemistry. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, underscores their value in creating a variety of heterocyclic structures, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles. This reactivity facilitates the synthesis of diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, such as amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, a category to which methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate belongs, have demonstrated significant potential. These compounds are reported to exhibit a wide spectrum of biological activities, underscoring the medicinal significance of the pyrazole scaffold. The synthetic approaches and medical applications of these derivatives have been extensively reviewed, offering insights into their potential as medicinal scaffolds and highlighting their diverse pharmacological profiles (Sharma et al., 2021).
Anticancer Agent Development
The role of Knoevenagel condensation products, including those derived from pyrazole carboxylates, in the development of anticancer agents has been explored. These compounds, through their ability to target various cancer pathways, such as DNA, microtubules, and kinases, demonstrate remarkable anticancer activity. This highlights the significance of the pyrazole carboxylate scaffold in the synthesis of pharmacologically relevant molecules, pointing to its potential in drug discovery and the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities and Applications
Pyrazole carboxylic acid derivatives, related to methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate, have shown a wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. These compounds serve as significant scaffold structures in heterocyclic chemistry due to their diverse synthetic applicability and biological activity. The comprehensive review of these derivatives' synthesis and biological applications offers valuable guidance for scientists in medicinal chemistry, aiming to generate new leads with high efficacy and reduced microbial resistance (Cetin, 2020).
特性
IUPAC Name |
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPUVISAVYJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

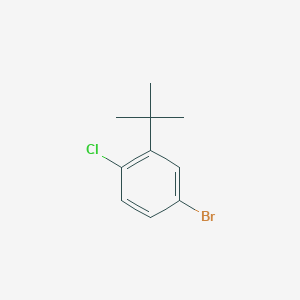
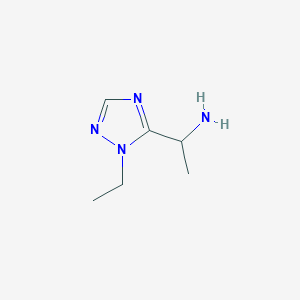
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)
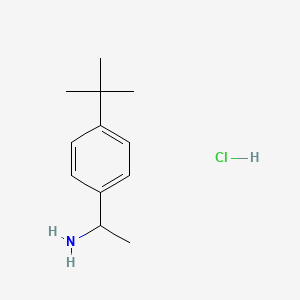
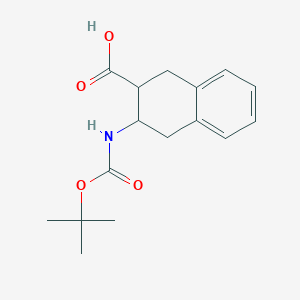

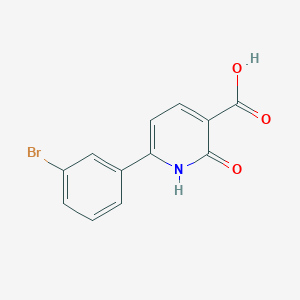
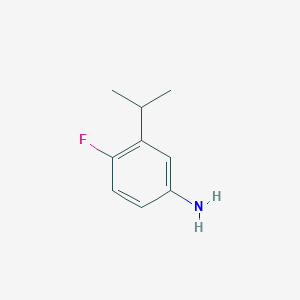



![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)
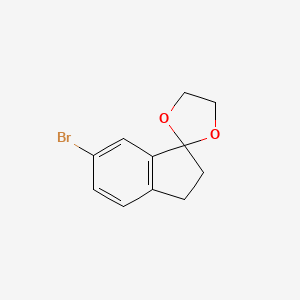
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)